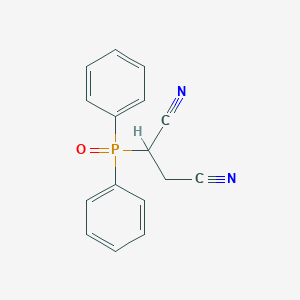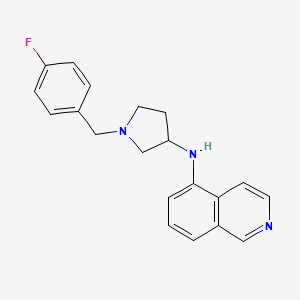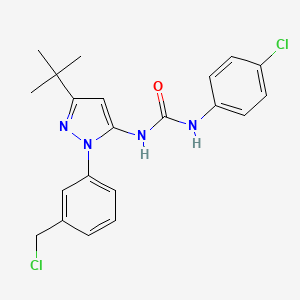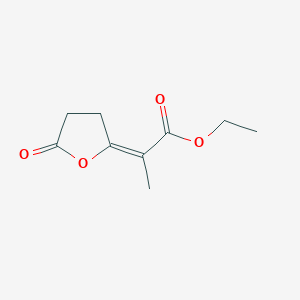![molecular formula C9H13NOS2 B12884308 1-(1H-Pyrrol-2-yl)-2-[(3-sulfanylpropyl)sulfanyl]ethan-1-one CAS No. 929004-82-0](/img/structure/B12884308.png)
1-(1H-Pyrrol-2-yl)-2-[(3-sulfanylpropyl)sulfanyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone is an organic compound that features both a thiol group and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone typically involves the reaction of a pyrrole derivative with a mercaptopropyl thio compound. The reaction conditions may include the use of a base to deprotonate the thiol group, facilitating its nucleophilic attack on the electrophilic carbon of the pyrrole derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group in 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to break the disulfide bonds back into thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other groups in a molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Disulfides: Formed from the oxidation of thiol groups.
Alkylated Products: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical transformations.
Biology
In biological research, compounds with thiol groups are often used in the study of redox biology and enzyme function. The pyrrole ring can also interact with biological macromolecules, making it useful in drug design and development.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry
In industry, 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((3-Mercaptopropyl)thio)-1-(1H-pyrrol-2-yl)ethanone involves its interaction with molecular targets through its thiol and pyrrole functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptoethanol: A simpler thiol compound used in biochemistry.
Pyrrole-2-carboxaldehyde: A pyrrole derivative used in organic synthesis.
Propiedades
Número CAS |
929004-82-0 |
|---|---|
Fórmula molecular |
C9H13NOS2 |
Peso molecular |
215.3 g/mol |
Nombre IUPAC |
1-(1H-pyrrol-2-yl)-2-(3-sulfanylpropylsulfanyl)ethanone |
InChI |
InChI=1S/C9H13NOS2/c11-9(7-13-6-2-5-12)8-3-1-4-10-8/h1,3-4,10,12H,2,5-7H2 |
Clave InChI |
DEONRGNWXVJRHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C(=O)CSCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
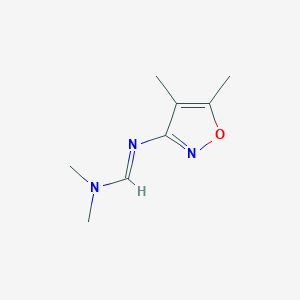
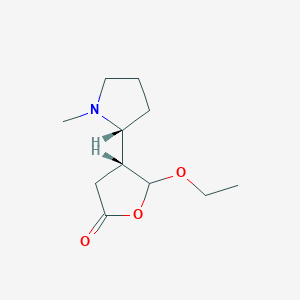
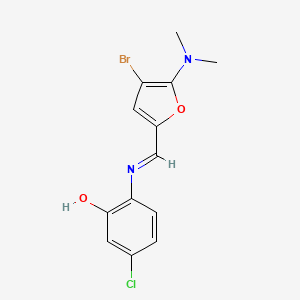
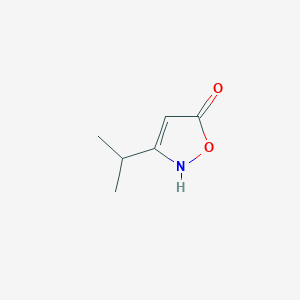
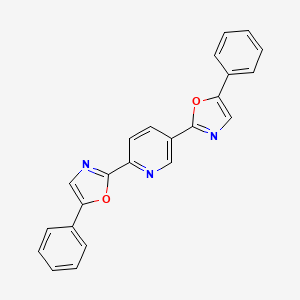
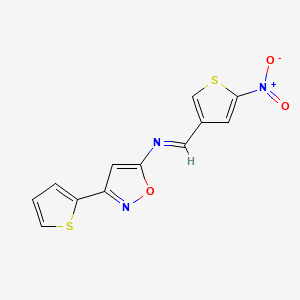
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)
